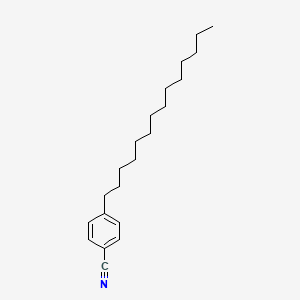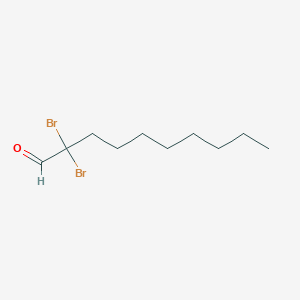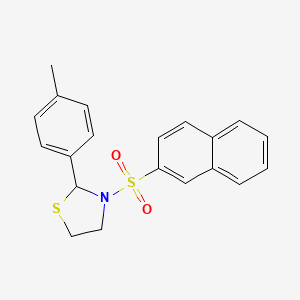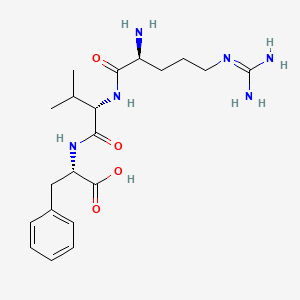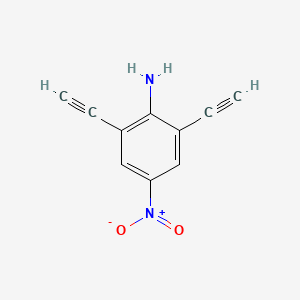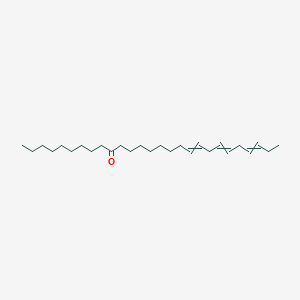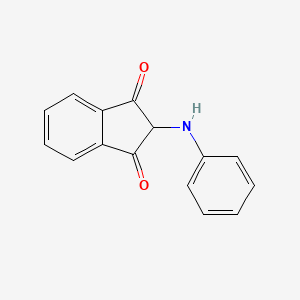![molecular formula C14H28O2 B14231291 (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol CAS No. 825636-94-0](/img/structure/B14231291.png)
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol is a chiral compound with significant applications in various fields of chemistry and industry. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a butanol moiety. The stereochemistry of the compound is defined by the (2R) and (1S,2R) configurations, which play a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol typically involves the reaction of a tert-butylcyclohexanol derivative with a butanol derivative under specific conditions. One common method involves the use of a strong base to deprotonate the hydroxyl group of the butanol derivative, followed by nucleophilic substitution with the tert-butylcyclohexanol derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and reactivity with enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylcyclohexanol: Shares the tert-butyl and cyclohexyl moieties but lacks the butanol group.
tert-Butylbutanol: Contains the tert-butyl and butanol groups but lacks the cyclohexyl ring.
Cyclohexylbutanol: Features the cyclohexyl and butanol groups but lacks the tert-butyl group.
Uniqueness
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
825636-94-0 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
(2R)-1-[(1S,2R)-2-tert-butylcyclohexyl]oxybutan-2-ol |
InChI |
InChI=1S/C14H28O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h11-13,15H,5-10H2,1-4H3/t11-,12+,13+/m1/s1 |
InChI-Schlüssel |
GQBVHGLNSHPKPG-AGIUHOORSA-N |
Isomerische SMILES |
CC[C@H](CO[C@H]1CCCC[C@@H]1C(C)(C)C)O |
Kanonische SMILES |
CCC(COC1CCCCC1C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




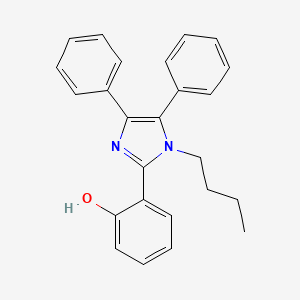
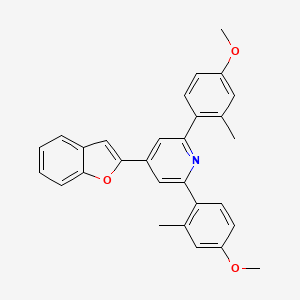
![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)
